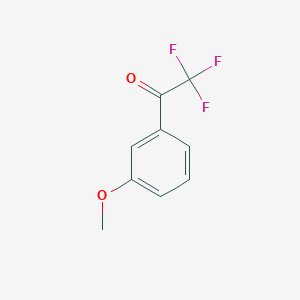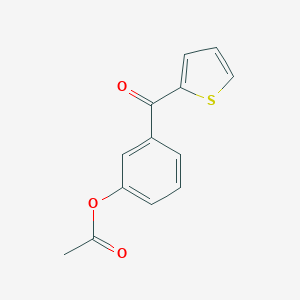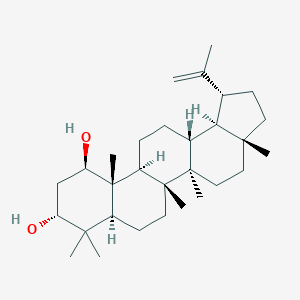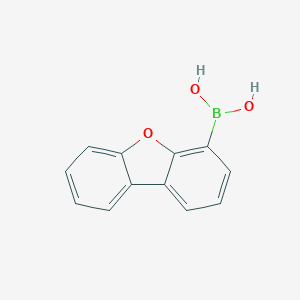
Acide dibenzofurane-4-boronique
Vue d'ensemble
Description
Dibenzofuran-4-boronic acid is a boronic acid derivative of dibenzofuran, characterized by the presence of a boronic acid functional group at the 4-position of the dibenzofuran ring system. It has been identified as a useful compound in the preparation of sugar sensors due to its ability to change fluorescent properties upon sugar binding under near physiological conditions (Wang, Jin, & Wang, 2005).
Synthesis Analysis
The synthesis of dibenzofuran-4-boronic acid and related compounds involves strategic reactions that incorporate the boronic acid functional group into the dibenzofuran core. One such method includes the reaction of dibenzofuran with boron-containing reagents under specific conditions to introduce the boronic acid group at the desired position. These synthesis pathways are crucial for the preparation of boronic acid derivatives for various applications, including the development of fluorescent reporters for sugar sensing (Wang, Jin, & Wang, 2005).
Molecular Structure Analysis
The molecular structure of dibenzofuran-4-boronic acid is characterized by the dibenzofuran scaffold with a boronic acid group attached at the 4-position. This structure contributes to its unique chemical and physical properties, making it a valuable compound for various research and application areas. Studies involving X-ray crystallography and other analytical techniques have provided insights into the molecular arrangement, bond lengths, and angles, crucial for understanding its reactivity and interaction with other molecules (Agou, Kobayashi, & Kawashima, 2005).
Chemical Reactions and Properties
Dibenzofuran-4-boronic acid participates in various chemical reactions, leveraging the reactivity of the boronic acid group. It has been utilized in the synthesis of complex molecules, including those with fluorescent properties and those involved in binding studies with sugars. The boronic acid group allows for reversible covalent interactions with diols, such as those found in carbohydrates, making it an ideal component for the development of sensors and probes (Wang, Jin, & Wang, 2005).
Physical Properties Analysis
The physical properties of dibenzofuran-4-boronic acid, such as solubility, melting point, and boiling point, are influenced by the presence of the boronic acid group. These properties are critical for its application in various fields, including material science and chemical synthesis. The water solubility of boronic acids, for instance, plays a significant role in their use as fluorescent reporters for sugar sensing in aqueous environments (Wang, Jin, & Wang, 2005).
Chemical Properties Analysis
The chemical properties of dibenzofuran-4-boronic acid, such as acidity, reactivity with diols, and fluorescence changes upon sugar binding, are central to its applications in sensor technology and organic synthesis. The boronic acid moiety's ability to form reversible covalent bonds with diols underlies its utility in constructing complex molecular systems and in the detection of carbohydrates (Wang, Jin, & Wang, 2005).
Applications De Recherche Scientifique
Synthèse organique
L'acide dibenzofurane-4-boronique est utilisé en synthèse organique . C'est un composant clé dans la réaction de couplage croisé de Suzuki-Miyaura, une réaction importante et largement utilisée en chimie organique .
Science des polymères
La réaction de couplage croisé de Suzuki-Miyaura, qui implique l'this compound, a également des applications en science des polymères . Cette réaction est utilisée pour créer des polymères complexes ayant des propriétés spécifiques.
Industrie pharmaceutique
La réaction de couplage croisé de Suzuki-Miyaura est également utilisée dans les industries des produits chimiques fins et pharmaceutiques . L'this compound peut être utilisé pour synthétiser divers composés pharmaceutiques.
Applications de détection
L'this compound peut être utilisé dans le développement de capteurs fluorescents . Par exemple, il peut être combiné avec d'autres composés comme le pyrène pour créer des capteurs de catéchol et ses dérivés aminés comme la dopamine, la DOPA et la DOPAC .
Catalyse
Les acides boriniques, une classe de composés qui comprend l'this compound, sont utilisés en catalyse . Ils peuvent catalyser la fonctionnalisation régiosélective des diols, des glucides ou des réactions d'ouverture de cycle d'époxyde .
Composés bioactifs
Les acides boriniques, y compris l'this compound, ont été utilisés comme composés bioactifs . Ils ont montré un potentiel dans diverses applications biologiques
Mécanisme D'action
Target of Action
Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
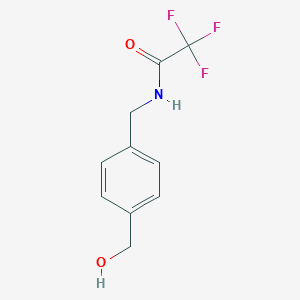
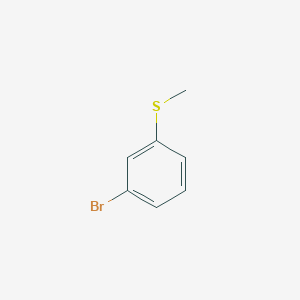
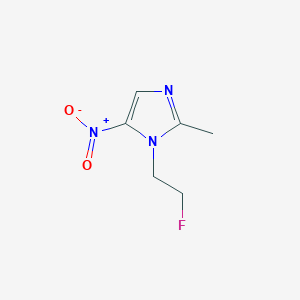


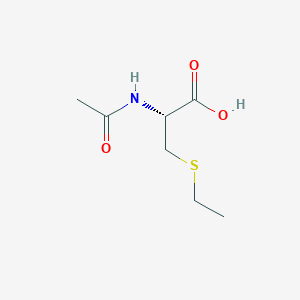
![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

